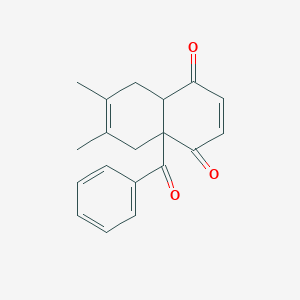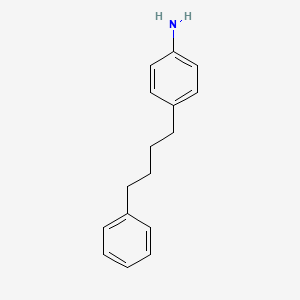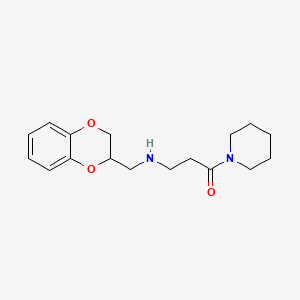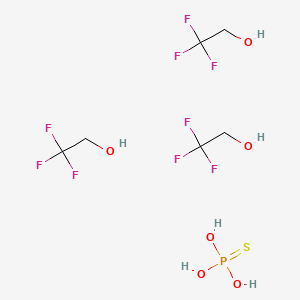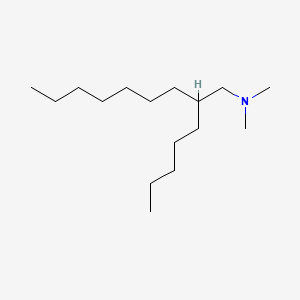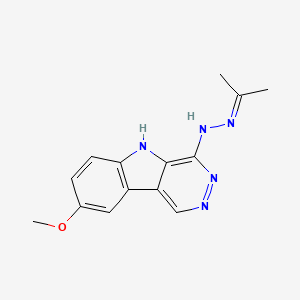
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyridazinoindole family, known for its diverse pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone typically involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol under reflux conditions . This reaction yields 3,5-dihydro-4H-pyridazino(4,5-b)indol-4-one. The Michael addition of this nucleophile to acrylonitrile in ethanol containing triethylamine results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common, especially at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anti-cancer agent, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) and DYRK1A
Wirkmechanismus
The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone involves the inhibition of key enzymes and signaling pathways. It acts as an inhibitor of PI3K and DYRK1A, which are involved in cell growth, survival, and metabolism. By inhibiting these pathways, the compound induces apoptosis in cancer cells and inhibits tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinoindole derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
β-Carboline and γ-Carboline derivatives: These compounds are structurally related and also display anti-cancer and anti-microbial properties.
Uniqueness
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone is unique due to its specific substitution pattern, which enhances its binding affinity to biological targets and improves its pharmacological profile compared to other similar compounds .
Eigenschaften
CAS-Nummer |
107891-09-8 |
|---|---|
Molekularformel |
C14H15N5O |
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
8-methoxy-N-(propan-2-ylideneamino)-5H-pyridazino[4,5-b]indol-4-amine |
InChI |
InChI=1S/C14H15N5O/c1-8(2)17-19-14-13-11(7-15-18-14)10-6-9(20-3)4-5-12(10)16-13/h4-7,16H,1-3H3,(H,18,19) |
InChI-Schlüssel |
NWVFESPZRGDNQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC1=C2C(=CN=N1)C3=C(N2)C=CC(=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


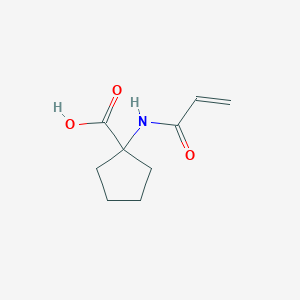
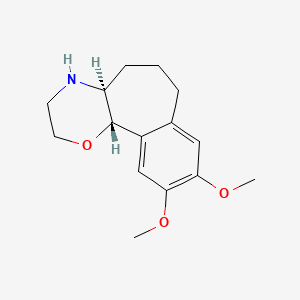

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
